(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the oxazole class of heterocyclic compounds. Oxazoles are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This specific compound features a benzo[b]thiophene moiety, which enhances its structural complexity and potential biological activity. The compound is of significant interest in medicinal chemistry and organic synthesis due to its diverse applications and unique properties.
The compound is classified under the category of oxazoles, which are known for their various biological activities, including antifungal properties. Its chemical structure is defined by the presence of both benzo[b]thiophene and oxazole rings, contributing to its unique pharmacological profile. The International Chemical Identifier (CAS) number for (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole is 541549-95-5, with a molecular formula of C17H13NOS and a molecular weight of approximately 279.36 g/mol .
The synthesis of (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves cyclization reactions between appropriate precursors. One common synthetic route includes the reaction of a benzo[b]thiophene derivative with an α-amino ketone under either acidic or basic conditions to form the oxazole ring.
The reaction conditions may vary but often utilize solvents such as ethanol or dichloromethane, along with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process. The optimization of these conditions is crucial for improving yield and purity in both laboratory and industrial settings .
The molecular structure of (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole consists of a five-membered oxazole ring fused with a phenyl group and a benzo[b]thiophene moiety. This configuration imparts unique steric and electronic properties to the compound.
Key structural data includes:
(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole largely depends on its biological target in medicinal applications. It is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. This interaction can be studied through biochemical assays and molecular modeling techniques to elucidate the pathways involved in its pharmacological effects .
The physical properties of (R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole include:
Key chemical properties include:
(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole has several notable applications in scientific research:
4,5-Dihydrooxazole (oxazoline) derivatives have emerged as privileged scaffolds in antifungal drug discovery due to their structural rigidity, hydrogen-bonding capability, and metabolic stability. Early research identified 2-([1,1′-biphenyl]-4-yl)-4-phenyl-4,5-dihydrooxazole derivatives exhibiting exceptional activity against Candida albicans and Candida tropicalis (MIC: 0.03–0.06 μg/mL). However, these compounds showed limited efficacy against Cryptococcus neoformans and Aspergillus fumigatus, highlighting a critical spectrum constraint [2]. Subsequent optimization addressed metabolic instability—early l-amino alcohol derivatives exhibited human liver microsome half-lives under 5 minutes—by employing scaffold hopping strategies. This yielded dihydrooxazole derivatives with improved metabolic profiles (t₁/₂ >60 minutes) while retaining potent anti-Candida activity [2] [5]. The scaffold’s versatility allows strategic modifications at C-2 and C-4 positions, enabling targeted interactions with fungal enzymes like CYP51 [5].
Hybridization of benzo[b]thiophene with the 4,5-dihydrooxazole core represents a structure-based design strategy to broaden antifungal spectra. Overlaying CYP51 crystal structures from Candida albicans (PDB: 5TZ1) and Aspergillus fumigatus (PDB: 4UYM) revealed a narrower hydrophobic cavity in A. fumigatus due to LEU-503 and TYR-122 residues. Replacing the biphenyl group of earlier dihydrooxazoles with benzo[b]thiophene—a compact, angled heterocycle with enhanced flexibility—improved cavity accommodation [2] [5]. This modification yielded compound A6 (later optimized to A21-A34), exhibiting MIC values of 0.03 μg/mL (C. albicans), 0.25 μg/mL (C. neoformans), and 0.5 μg/mL (A. fumigatus) [2]. Benzo[b]thiophene’s electron-rich sulfur atom facilitates π-π stacking and hydrophobic interactions within fungal CYP51 binding sites, while its planar geometry enhances membrane penetration [3] [5]. Further halogenation at the 6-position (e.g., A21, Cl; A22, Br) amplified potency against resistant strains by strengthening van der Waals contacts [2].
| Compound | C. albicans MIC (μg/mL) | C. neoformans MIC (μg/mL) | A. fumigatus MIC (μg/mL) |
|---|---|---|---|
| A6 | 0.03 | 0.25 | 0.5 |
| A21 | 0.015 | 0.12 | 0.25 |
| A31 | 0.03 | 0.25 | 0.5 |
| Fluconazole | 0.5–2.0 | 1.0–4.0 | >16.0 |
The (R)-configuration at C-4 of the dihydrooxazole ring is critical for target engagement and metabolic stability. Enantioselective synthesis of (R)-2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS: 541549-95-5) confirmed a 10-100x potency enhancement over the (S)-isomer against key pathogens [1] [5]. Docking studies attribute this to optimal hydrogen bonding between the (R)-isomer’s oxazoline nitrogen and CYP51 heme propionate groups, positioning the benzo[b]thiophene moiety in a high-affinity hydrophobic subpocket [5]. Critically, the (R)-configuration confers resistance to oxidative metabolism: Compound A31 (R-isomer) exhibits a human liver microsome half-life of 80.5 minutes—significantly longer than early dihydrooxazole predecessors (<5 minutes). This stability stems from hindered enzymatic access to the chiral center and reduced CYP3A4/CYP2D6 affinity (IC₅₀ >50 μM) [5]. Pharmacokinetic studies in SD rats further confirm sustained plasma concentrations (t₁/₂ >4h) and oral bioavailability (>60%) for the (R)-enantiomer, underscoring its druggability [5].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.: